

Chemical & Pharmacological Profile of Alvespimycin

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Compound Focus: Alvespimycin Hydrochloride

CAS No.: 467214-21-7

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The table below summarizes the core data for Alvespimycin, an investigational heat shock protein 90 (HSP90) inhibitor [1].

Property	Description
DrugBank ID	DB12442 [1]
Generic Name	Alvespimycin [1]
Synonym	17-DMAG [1]
Modality	Small Molecule [1]
Chemical Formula	$C_{32}H_{48}N_4O_8$ [1]
Molecular Weight	616.7455 g/mol (average) [1]
Mechanism of Action	HSP90 inhibitor. Disrupts chaperone function, leading to proteasomal degradation of oncogenic client proteins (e.g., HER2, AKT, BRAF) [1].
Solubility	Water-soluble hydrochloride salt available [2].

Property	Description
IC ₅₀ (HSP90)	62 ± 29 nM [2]

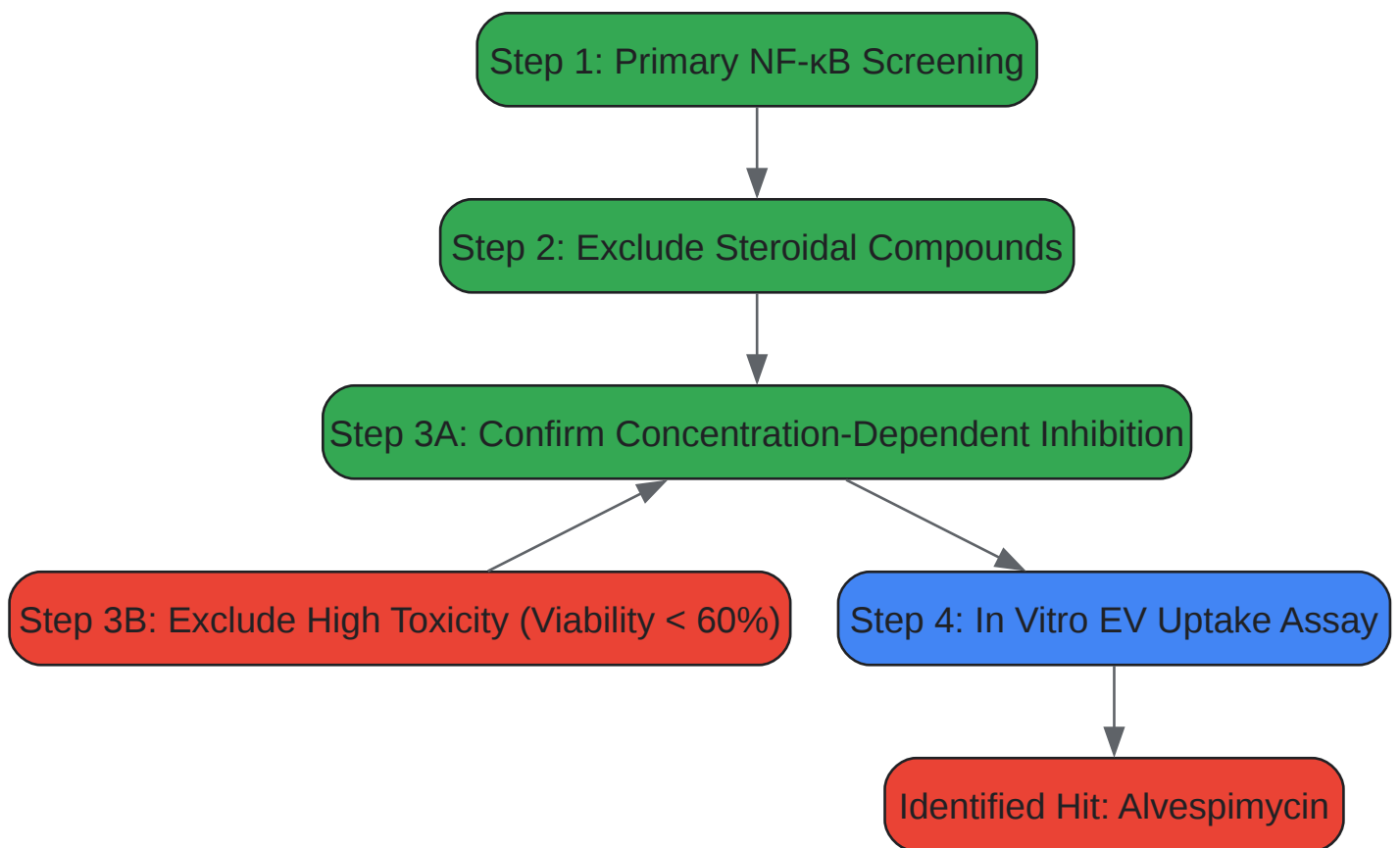
Pharmacokinetic & Clinical Trial Data from a Phase I Study

A Phase I study established key clinical parameters for intravenous, weekly administration of Alvespimycin. The data in the table below primarily comes from that study [3].

Parameter	Value / Finding
Recommended Phase II Dose	80 mg/m ² (weekly, IV) [3].
Maximum Tolerated Dose (MTD)	> 80 mg/m ² [3].
Dose-Limiting Toxicities (DLT)	Occurred at 106 mg/m ² ; included one treatment-related death [3].
Common Adverse Events	Nausea, vomiting, fatigue, liver enzyme disturbances, hematologic toxicity, and ocular disturbances (blurred vision, keratitis) [1] [3].
Volume of Distribution (Vd)	Mean of 385 L at 80 mg/m ² [1].
Half-Life	Ranged from 9.9 to 54.1 hours (median 18.2 h) [1].
Clearance	Mean of 18.9 L/hr at 80 mg/m ² [1].
Route of Elimination	Primarily renal and biliary [1].
Protein Binding	Reported to be minimal [1].
C _{max}	2680 nmol/L at the 80 mg/m ² dose [1].

Experimental Workflow: Screening for EV-Mediated Applications

A recent study identified Alvespimycin as a potential therapeutic for Diabetic Kidney Disease (DKD) by screening for inhibitors of extracellular vesicle (EV)-mediated mechanisms [4]. The workflow is summarized in the diagram below.



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Flowchart of the multi-step screening strategy used to identify Alvespimycin [4].

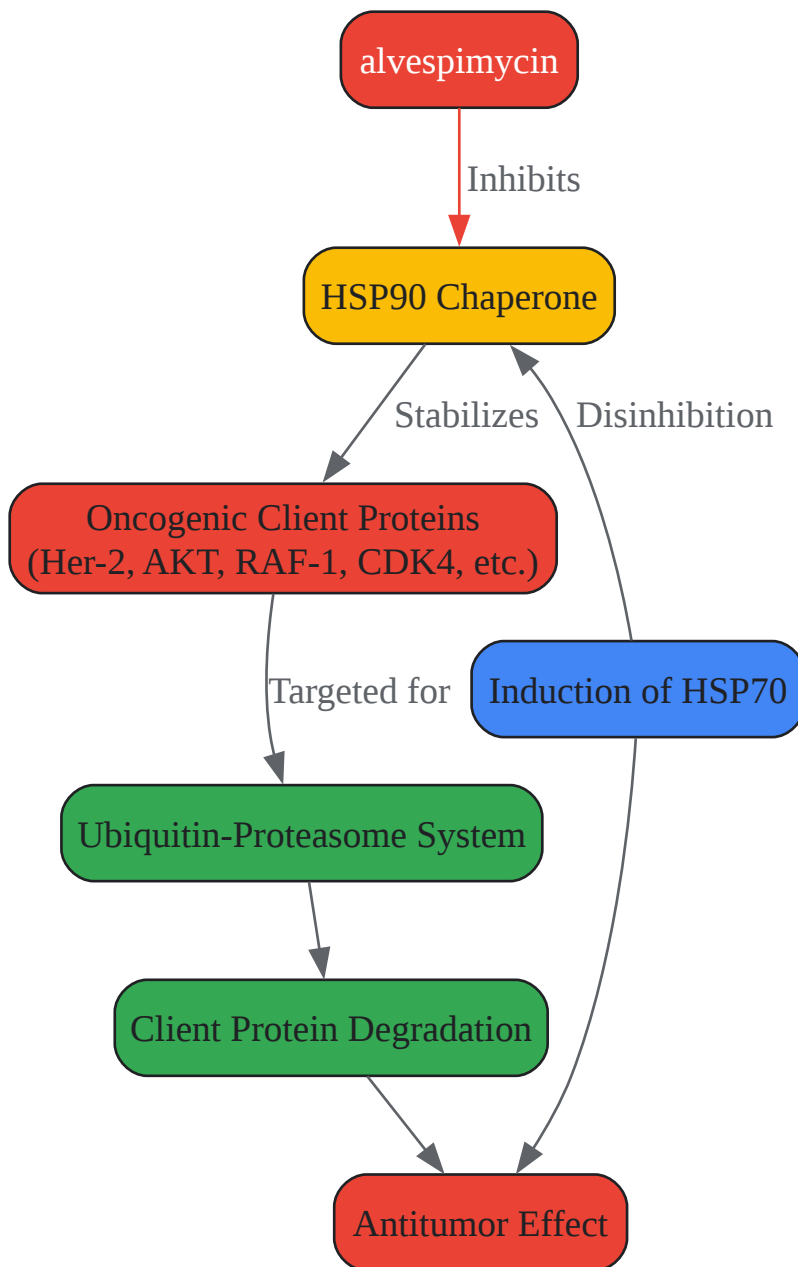
The key steps of the screening methodology were [4]:

- **Step 1: Primary Reporter Assay.** A chemical library of 3,267 compounds was screened using THP-1 cells. The primary readout was the inhibition of NF-κB activity induced by mesangial cell-derived EVs. Compounds showing over 40% inhibition were selected.
- **Step 2: Filtering.** Steroidal compounds with NF-κB inhibitory action were excluded from the candidate list.

- **Step 3: Dual-Filter Confirmation.**
 - **Step 3A:** Selected compounds were tested for concentration-dependent NF- κ B inhibition (at 0.2 μ M, 1 μ M, and 5 μ M).
 - **Step 3B:** Compounds exhibiting high toxicity (cell survival rate < 60%) were excluded.
- **Step 4: Functional Validation.** The top 160 candidates were advanced to an in vitro EV uptake assay. This used RAW 264.7 macrophages incubated with fluorescently labeled (DiO) EVs derived from mesangial cells. The uptake of EVs was quantified using flow cytometry, and Alvespimycin was identified as a hit that specifically suppressed this process.

Mechanism of Action: HSP90 Inhibition Pathway

Alvespimycin exerts its effects by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." [1] This mechanism is illustrated in the following pathway diagram.



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Visualization of Alvespimycin's mechanism of action as an HSP90 inhibitor [1] [3].

- **Key Biological Activities:** By binding to and inhibiting HSP90, Alvespimycin disrupts the folding and stability of numerous client proteins that are often overexpressed or mutated in cancer cells, such as HER2, AKT, and BRAF [1]. This leads to their degradation via the ubiquitin-proteasome pathway [1] [3].
- **Pharmacodynamic Signature:** A well-established biomarker of HSP90 inhibition is the concurrent depletion of these client proteins and the induction of heat shock protein 70 (HSP70) [3]. This signature was used in clinical trials to confirm target engagement [3].

- **Pleiotropic Effects:** The simultaneous disruption of multiple oncogenic pathways explains the broad anti-tumor activity observed in preclinical models. Additionally, by inhibiting NF- κ B signaling, Alvespimycin also exhibits anti-inflammatory properties [2].

Research Applications & Key Findings

- **Oncology:** The primary research focus has been on its antitumor activity. A Phase I study reported clinical activity including a complete response in castration-resistant prostate cancer and a partial response in melanoma [3].
- **Diabetic Kidney Disease (DKD):** A 2025 study identified Alvespimycin via drug repositioning. It ameliorated DKD progression in diabetic rats by specifically suppressing the uptake of mesangial cell-derived extracellular vesicles by macrophages, thereby reducing inflammation and proteinuria [4]. The study noted this effect was specific to Alvespimycin compared to other HSP90 inhibitors.
- **Advantages over Early Analogs:** Compared to the first-generation HSP90 inhibitor Tanespimycin (17-AAG), Alvespimycin offers improved pharmacological properties, including **higher water solubility, lower plasma protein binding, reduced hepatotoxicity, and superior oral bioavailability** [1].

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